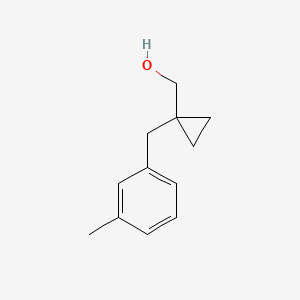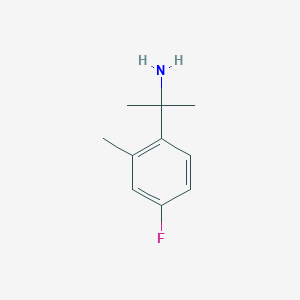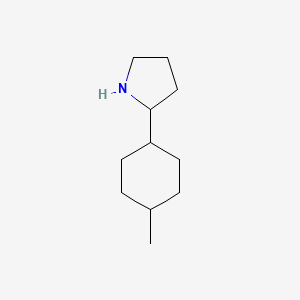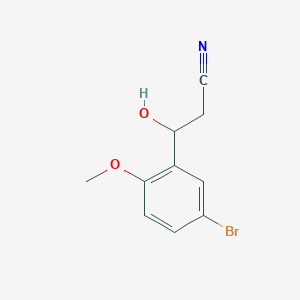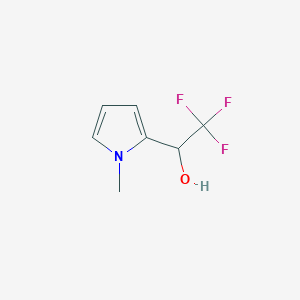
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol is an organic compound that belongs to the class of pyrroles It is characterized by the presence of a trifluoroethanol group attached to a methyl-substituted pyrrole ring
Vorbereitungsmethoden
The synthesis of 1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as major products.
Substitution: The trifluoroethanol group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals or agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol involves its interaction with molecular targets and pathways within biological systems. The trifluoroethanol group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of specific biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethanol can be compared with other similar compounds, such as:
1-(1-Methyl-1H-pyrrole-2-yl)ethanol: This compound lacks the trifluoromethyl group, which can significantly alter its chemical and physical properties.
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroacetone: This compound has a ketone group instead of an alcohol group, leading to different reactivity and applications.
1-(1-Methyl-1H-pyrrole-2-yl)-2,2,2-trifluoroethylamine: The presence of an amine group instead of an alcohol group can result in different biological activities and uses.
The uniqueness of this compound lies in its specific combination of a trifluoroethanol group with a methyl-substituted pyrrole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
70783-51-6 |
|---|---|
Molekularformel |
C7H8F3NO |
Molekulargewicht |
179.14 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(1-methylpyrrol-2-yl)ethanol |
InChI |
InChI=1S/C7H8F3NO/c1-11-4-2-3-5(11)6(12)7(8,9)10/h2-4,6,12H,1H3 |
InChI-Schlüssel |
ZVHCLQOIMPXYKI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



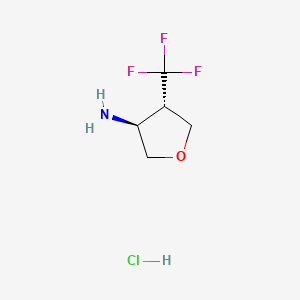
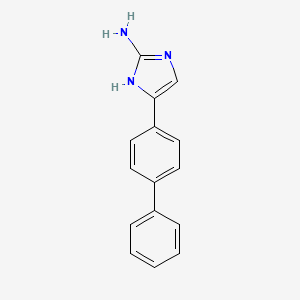

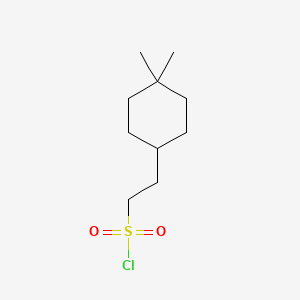
![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)


